1-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol
Description
1-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol is a heterocyclic compound featuring a pyrazole ring substituted with an amino (-NH₂) group at position 3 and a bromine atom at position 3. The pyrazole moiety is linked to a propan-2-ol group, which introduces hydroxyl functionality. The amino group may be introduced through nucleophilic substitution or reduction reactions common in pyrazole chemistry.
Properties
Molecular Formula |
C6H10BrN3O |
|---|---|
Molecular Weight |
220.07 g/mol |
IUPAC Name |
1-(3-amino-4-bromopyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H10BrN3O/c1-4(11)2-10-3-5(7)6(8)9-10/h3-4,11H,2H2,1H3,(H2,8,9) |
InChI Key |
ZPXIPBIZJFMENG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C(=N1)N)Br)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol typically involves:
- Formation of the pyrazole ring system, often via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds or β-ketonitriles.
- Introduction of the bromine substituent at the 4-position of the pyrazole ring through regioselective bromination.
- Attachment of the propan-2-ol moiety at the N-1 position of the pyrazole, generally via nucleophilic substitution or alkylation reactions.
This multi-step approach ensures regioselectivity and functional group tolerance necessary for the sensitive amino and hydroxyl groups.
Pyrazole Ring Formation
One of the most versatile methods for synthesizing 5-aminopyrazoles, which are structurally related to the target compound, involves the condensation of β-ketonitriles with hydrazines. This approach allows the introduction of the amino group at position 3 of the pyrazole ring:
- β-Ketonitriles react with hydrazine derivatives under controlled conditions to form the pyrazole ring with an amino substituent at the 3-position.
- Subsequent functionalization steps introduce the bromine atom and the propan-2-ol side chain.
This method is supported by literature demonstrating the synthesis of 5-amino-3-arylpyrazoles via hydrazine hydrate treatment of arylhydrazones derived from β-ketonitriles.
Bromination at the 4-Position of Pyrazole
Regioselective bromination of the pyrazole ring is critical to obtain the 4-bromo substituent without affecting the amino group at position 3. Common brominating agents include:
- N-Bromosuccinimide (NBS)
- 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
These reagents enable selective bromination under mild conditions, often in solvents like ethanol or acetone, with temperature control to prevent over-bromination or side reactions.
Attachment of Propan-2-ol Moiety
The propan-2-ol group is introduced at the N-1 position of the pyrazole ring via alkylation reactions:
- Alkylation of the pyrazole nitrogen is typically performed using halogenated propanol derivatives (e.g., 1-bromo-2-propanol) in the presence of a base such as sodium tert-butyloxide or cesium carbonate.
- Alternatively, nucleophilic substitution can be employed where the pyrazole anion attacks an electrophilic propan-2-ol derivative.
These reactions are generally conducted under anhydrous conditions and controlled temperatures to maximize yield and minimize side products.
Industrial and Scalable Methods
For industrial-scale synthesis, continuous flow reactors and automated synthesis platforms are utilized to improve reproducibility and yield. Optimization includes:
- Selection of environmentally benign solvents.
- Use of catalytic systems for selective bromination and alkylation.
- Purification techniques such as column chromatography or recrystallization from solvents like methanol or 2-propanol.
These strategies ensure cost-effectiveness and environmental compliance.
Data Tables on Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | β-Ketonitrile + Hydrazine hydrate, reflux | 3-Amino-pyrazole derivative | 70–85 | Efficient cyclization, amino group introduced at C-3 |
| Bromination | N-Bromosuccinimide (NBS), EtOH, 0–25°C | 4-Bromo-3-amino-pyrazole | 75–90 | Regioselective bromination, mild conditions |
| Alkylation (propan-2-ol) | 1-Bromo-2-propanol, NaOtBu or Cs2CO3, THF | This compound | 60–80 | Controlled temperature, anhydrous conditions |
| Purification | Column chromatography (ethyl acetate/hexane) | Pure final compound | >95 purity | Confirmed by HPLC and LC-MS |
Mechanistic Insights and Research Discoveries
Pyrazole Formation: The condensation of β-ketonitriles with hydrazines proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by cyclization and tautomerization to form the pyrazole ring with an amino substituent.
Selective Bromination: The electron-rich pyrazole ring directs bromination to the 4-position, facilitated by the mild electrophilic brominating agents. The amino group’s electron-donating effect enhances regioselectivity.
Alkylation: The nucleophilicity of the pyrazole nitrogen allows for substitution with alkyl halides. The choice of base and solvent is critical to avoid side reactions such as elimination or over-alkylation.
Summary of Key Research Findings
The preparation of this compound is well-established using classical heterocyclic synthesis techniques combined with modern selective functionalization methods.
Bromination using NBS or DBDMH is highly regioselective and efficient, providing the 4-bromo substituent without compromising the amino functionality.
Alkylation with propan-2-ol derivatives under basic conditions achieves good yields, and purification via recrystallization or chromatography yields high-purity products suitable for biological evaluation.
Industrial synthesis benefits from continuous flow methods and optimized catalytic systems to enhance scalability and reduce environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Atom
The bromine atom at the 4-position of the pyrazole ring undergoes nucleophilic substitution reactions, facilitating the introduction of diverse substituents.
Example Reaction:
Yields vary between 60–85%, depending on the nucleophile and catalyst system .
Oxidation of the Alcohol Group
The secondary alcohol (-OH) in the propan-2-ol moiety can be oxidized to a ketone under controlled conditions.
| Oxidizing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| PCC | CH₂Cl₂, RT, 6h | 1-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-2-one | Mild conditions prevent over-oxidation. |
| CrO₃ | H₂SO₄, acetone, 0°C | Same ketone | Higher yields (85–90%) but requires strict pH control. |
Mechanistic Insight:
The reaction proceeds via a two-step oxidation mechanism, forming a chromate intermediate before ketone formation.
Amino Group Functionalization
The 3-amino group participates in acylation and alkylation reactions to generate amides or imines.
| Reaction Type | Reagents | Products | Notes |
|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, THF | N-Acetyl derivatives | Side reactions minimized at low temperatures. |
| Schiff Base | Aldehydes, MeOH, RT | Imine-linked conjugates | Reversible reaction; stabilizes via hydrogen bonding. |
Example Application:
The acetylated derivative shows enhanced solubility in polar solvents, making it suitable for pharmacological studies.
Reduction of the Pyrazole Ring
While the pyrazole ring is generally stable, selective hydrogenation can occur under high-pressure H₂.
Cycloaddition and Heterocycle Formation
The pyrazole ring participates in 1,3-dipolar cycloadditions, forming fused heterocycles.
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| DMAD | Toluene, reflux, 24h | Pyrrolo[1,2-b]pyrazole derivatives | 65–70% |
| Nitrile Oxides | CHCl₃, RT, 12h | Isoxazole-linked hybrids | 55% |
Key Insight:
Microwave-assisted methods reduce reaction times by 50% while maintaining yields .
Esterification and Etherification
The alcohol group forms esters or ethers, enhancing lipophilicity for drug delivery applications.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Acetic Anhydride | Pyridine, 0°C | Acetylated ester | Improved bioavailability in vitro. |
| Methyl Iodide | NaH, DMF, RT | Methyl ether | Stabilizes the compound against oxidation. |
Metal Coordination Chemistry
The amino and hydroxyl groups act as ligands for transition metals, forming complexes with catalytic or medicinal properties.
| Metal Salt | Conditions | Complex | Activity |
|---|---|---|---|
| Cu(II)Cl₂ | EtOH, RT | Square-planar Cu(II) complex | Exhibits antimicrobial activity. |
| Pt(II)Cl₂ | H₂O, 80°C | Octahedral Pt(II) complex | Tested for anticancer properties. |
Scientific Research Applications
1-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromo groups allows for interactions with various biological macromolecules, influencing pathways involved in cell signaling, metabolism, or gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 1-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol, differing primarily in substituents, ring type, or propanol isomerism:
1-(1H-Imidazol-1-yl)Propan-2-ol and 1-(1H-1,2,4-Triazol-1-yl)Propan-2-ol
- Structure : These isomers feature a propan-2-ol group attached to imidazole or triazole rings instead of pyrazole.
- Key Differences: The absence of bromo and amino substituents reduces steric bulk and alters electronic properties.
3-(4-Chloro-5-Methyl-1H-Pyrazol-1-yl)Propan-1-ol
- Structure : Propan-1-ol linked to a pyrazole with chloro (Cl) and methyl (CH₃) substituents.
- Key Differences :
2-Methyl-2-(((3-Methyl-1H-Pyrazol-4-yl)Methyl)Amino)Propan-1-ol
- Structure: Branched propan-1-ol with a methyl-substituted pyrazole and an amino linker.
- Key Differences: The amino group is part of the side chain rather than the pyrazole ring, reducing ring electron density. Methyl groups increase hydrophobicity compared to bromo/amino substituents .
Table 1: Comparative Properties of Selected Compounds
Key Observations :
- Electronic Effects: Bromine’s polarizability and the amino group’s electron-donating nature make the target compound more reactive in electrophilic substitutions compared to chloro/methyl analogues.
- Solubility: The amino group enhances water solubility relative to methyl/chloro-substituted pyrazoles, as seen in ’s methoxy-indole derivatives with improved bioavailability .
- Biological Activity: While direct data for the target compound are unavailable, highlights that pyrazole-triazole hybrids exhibit anticancer activity, suggesting bromo/amino substituents could modulate similar pathways .
Biological Activity
1-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol, a compound with the molecular formula C6H10BrN3O and a molecular weight of 220.06 g/mol, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.
Synthesis
The compound can be synthesized through various methods, typically involving the reaction of 3-amino-4-bromo-1H-pyrazole with propan-2-ol under controlled conditions. The synthesis process is crucial as it influences the purity and yield of the compound, which are essential for biological assays.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For example, compounds with similar structures have been evaluated for their efficacy against A549 lung adenocarcinoma cells. The results showed that certain substitutions on the pyrazole ring significantly enhanced anticancer activity, suggesting that this compound may also possess similar properties .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological activity may involve interactions with key enzymes or receptors involved in cellular signaling pathways. For instance, some pyrazole derivatives have been identified as inhibitors of lactate dehydrogenase (LDH), which plays a crucial role in cancer metabolism .
Properties and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C6H10BrN3O |
| Molecular Weight | 220.06 g/mol |
| CAS Number | 1481186-60-0 |
| Standard Purity | 98% |
Comparative Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| 1-(3-amino-4-bromo...) | A549 | TBD | Potential anticancer activity |
| Similar Pyrazole Deriv. | A549 | < 10 | Significant reduction in cell viability |
| Clemazole | A549 | < 15 | Known for its anticancer properties |
Case Studies
In a study evaluating various pyrazole derivatives for their anticancer properties, compounds were tested against A549 cells with varying degrees of success. The study highlighted that modifications to the pyrazole ring could lead to enhanced cytotoxic effects, indicating a structure–activity relationship that could be exploited in drug design .
Another study focused on the antimicrobial effects of similar compounds against resistant bacterial strains. The results demonstrated that certain pyrazole derivatives effectively inhibited bacterial growth, suggesting that this compound could also be explored for its antimicrobial potential .
Q & A
Q. What are the optimal synthetic routes and purification strategies for 1-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol?
Methodological Answer: The synthesis of pyrazole derivatives often involves multi-step reactions, including condensation, cyclization, and halogenation. For example, analogous compounds are synthesized via base-catalyzed reactions (e.g., NaOH in ethanol/water mixtures) followed by purification using column chromatography (ethyl acetate/hexane gradients) or recrystallization from solvents like 2-propanol or methanol . Key steps include controlling reaction temperatures (e.g., –20°C for diazomethane reactions) and optimizing stoichiometry to minimize side products. Post-synthesis, purity should be verified via HPLC or LC-MS, as described in protocols for structurally related compounds .
Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to structurally similar pyrazole derivatives. For instance, pyrazole protons typically resonate between δ 6.9–8.9 ppm, while bromine substituents deshield adjacent carbons .
- IR Spectroscopy : Identify functional groups like -NH₂ (stretching ~3192 cm⁻¹) and C-Br (550–650 cm⁻¹). The hydroxyl group in propan-2-ol may show broad O-H stretches around 3300 cm⁻¹ .
- Mass Spectrometry : Use high-resolution LC-MS to confirm molecular weight (exact mass: ~260–265 Da) and detect bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What solvent systems are suitable for recrystallizing this compound?
Methodological Answer: Recrystallization from polar aprotic solvents (e.g., methanol, ethanol) or mixtures (e.g., ethyl acetate/hexane) is common for pyrazole derivatives. For example, analogous brominated pyrazoles are recrystallized from methanol to yield high-purity crystals, as confirmed by single-crystal X-ray diffraction (SC-XRD) . Solvent selection should prioritize solubility at elevated temperatures and low solubility at room temperature.
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
Methodological Answer: SC-XRD is critical for confirming molecular geometry, bond angles, and supramolecular interactions. Use SHELX software (e.g., SHELXL for refinement) to process diffraction data. Key parameters include:
- Data Collection : Mo Kα radiation (λ = 0.71073 Å), detector resolution ≥10 pixels/mm, and multi-scan absorption correction .
- Refinement : Employ full-matrix least-squares methods (R factor <0.05) and validate using tools like OLEX2. For bromine-containing compounds, anisotropic displacement parameters are essential to account for heavy-atom effects .
- Validation : Cross-check hydrogen bonding (e.g., N-H⋯O interactions) and π-stacking distances against literature values for pyrazoles .
Q. How can electronic structure analysis (e.g., HOMO-LUMO, electrostatic potential) guide reactivity predictions?
Methodological Answer: Use Multiwfn software to calculate:
- HOMO-LUMO Gaps : Predict electrophilic/nucleophilic sites. Pyrazole rings often exhibit electron-deficient regions near bromine substituents, influencing substitution reactions .
- Electrostatic Potential Maps : Visualize charge distribution to identify reactive centers (e.g., amino groups as nucleophiles).
- Bond Order Analysis : Quantify bond strengths (e.g., C-Br vs. C-N bonds) to assess stability under reaction conditions .
Q. How can contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions) be resolved?
Methodological Answer:
- Dynamic Effects : Account for solvent interactions and conformational flexibility in solution (e.g., using COSMO-RS models in Gaussian).
- DFT Refinement : Optimize basis sets (e.g., B3LYP/6-311+G(d,p)) and include relativistic effects for bromine .
- Validation : Compare experimental solid-state SC-XRD data with gas-phase DFT geometries to identify discrepancies caused by crystal packing .
Q. What mechanistic insights can be gained from studying substitution reactions at the 4-bromo position?
Methodological Answer:
- Kinetic Studies : Monitor bromine displacement (e.g., Suzuki coupling) using in situ ¹H NMR to determine rate constants and activation parameters.
- Steric/Electronic Effects : Use Hammett plots to correlate substituent effects (σ values) with reaction rates. The amino group at position 3 may act as an electron donor, stabilizing transition states .
- Computational Modeling : Employ DFT to map reaction pathways (e.g., SNAr mechanisms) and identify intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
